Flufenamic Acid-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

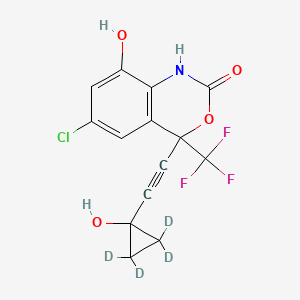

Flufenamic Acid-d4 is a deuterium-labeled version of Flufenamic Acid . It is a member of the anthranilic acid derivatives class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a cyclooxygenase (COX) inhibitor, preventing the formation of prostaglandins . It is used as an internal standard for the quantification of flufenamic acid .

Molecular Structure Analysis

Flufenamic Acid-d4 has the molecular formula C14H6D4F3NO2 and a molecular weight of 285.3 . The InChI code is InChI=1S/C14H10F3NO2/c15-14(16,17)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)13(19)20/h1-8,18H,(H,19,20)/i1D,2D,6D,7D .

Physical And Chemical Properties Analysis

Flufenamic Acid-d4 is a solid substance . It is soluble in DMF, DMSO, and methanol .

Aplicaciones Científicas De Investigación

Ion Channel Modulation

Flufenamic acid (FFA) is recognized for its role in ion channel modulation. Initially noted for its anti-inflammatory properties, later research revealed its ability to affect various ion channels, including non-selective cation channels, chloride channels, and potassium, calcium, and sodium channels. Its rapid effect development and reversibility make it a valuable tool in ion channel research, although caution is needed due to its broad spectrum of targets (Guinamard, Simard, & Del Negro, 2013).

Osteogenic Differentiation Enhancement

FFA has been shown to enhance osteogenic differentiation of mesenchymal stem cells (MSCs) at low concentrations, both in vitro and in vivo. This effect is achieved by inhibiting the NF-κB signaling pathway, suggesting potential applications in bone tissue engineering or treatments for osteoporosis (Liu et al., 2019).

Enhancing Water Solubility

Research has focused on improving the water solubility of flufenamic acid by creating solid dispersions with polyethylene glycol (PEG). This approach can enhance solubility and potentially improve drug delivery and efficacy (Ibolya et al., 2011).

Antibacterial and Antibiofilm Effects

FFA demonstrates antibacterial and antibiofilm effects against methicillin-resistant Staphylococcus aureus (MRSA). This finding highlights its potential as a therapeutic compound against MRSA infections and in antimicrobial coatings for implants and surgical devices (Zhang et al., 2020).

Electrochemical Sensing Applications

Studies have developed an electrochemical sensor based on ruthenium-doped TiO2 nanoparticles for the determination of flufenamic acid. This advancement could have implications for drug monitoring and analysis in biological samples (Shetti et al., 2017).

Wound Healing Applications

Collagen-dextran sponges loaded with flufenamic acid have been investigated for potential use in treating burn wounds. The sponges showed promising fluid uptake ability and controlled drug release, indicating potential for use as burn dressings (Ghica et al., 2017).

Adipogenic Differentiation Inhibition

FFA has been found to inhibit adipogenic differentiation of MSCs, potentially through the PI3K/AKT signaling pathway. This suggests its application in tissue engineering and diseases related to excessive adipogenic differentiation of MSCs (Liu et al., 2020).

Safety And Hazards

Direcciones Futuras

Flufenamic Acid-d4 has shown promise in improving survival and neurologic deficits following cardiac arrest and cardiopulmonary resuscitation . It mitigates blood-brain barrier breach and modifies the functional status of microglia/macrophages . These results indicate the significant clinical potential of Flufenamic Acid-d4 to improve the prognosis for cardiac arrest victims who are successfully resuscitated .

Propiedades

Número CAS |

1185071-99-1 |

|---|---|

Nombre del producto |

Flufenamic Acid-d4 |

Fórmula molecular |

C14H10F3NO2 |

Peso molecular |

285.259 |

Nombre IUPAC |

2,3,4,5-tetradeuterio-6-[3-(trifluoromethyl)anilino]benzoic acid |

InChI |

InChI=1S/C14H10F3NO2/c15-14(16,17)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)13(19)20/h1-8,18H,(H,19,20)/i1D,2D,6D,7D |

Clave InChI |

LPEPZBJOKDYZAD-ZEJCXXMWSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC(=C2)C(F)(F)F |

Sinónimos |

2-[[3-(Trifluoromethyl)phenyl]amino]benzoic Acid-d4; 2-[3-(Trifluoromethyl)anilino]benzoic Acid-d4; 3’-Trifluoromethyldiphenylamine-2-carboxylic Acid-d4; Fullsafe-d4; INF 1837-d4; Meralen-d4; Sastridex-d4; Surika-d4; Tecramine-d4; _x000B_ |

Origen del producto |

United States |

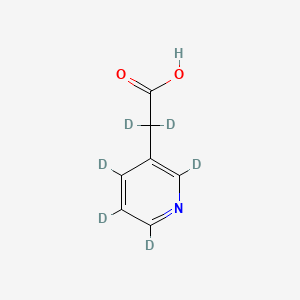

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

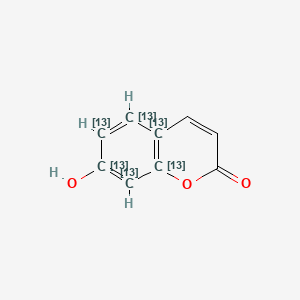

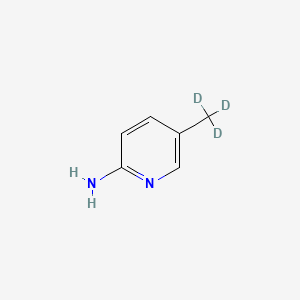

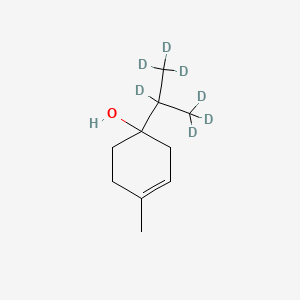

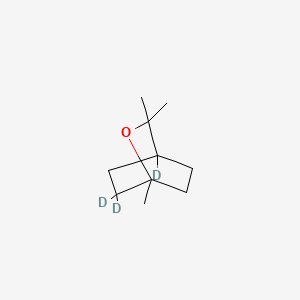

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.